3-(4-methanesulfonylpiperazine-1-carbonyl)-6-(pyrrolidin-1-yl)pyridazine
Description
Properties
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3S/c1-23(21,22)19-10-8-18(9-11-19)14(20)12-4-5-13(16-15-12)17-6-2-3-7-17/h4-5H,2-3,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJVBAAFGYDDOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=NN=C(C=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methanesulfonylpiperazine-1-carbonyl)-6-(pyrrolidin-1-yl)pyridazine typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the pyridazine core: Starting from a suitable dicarbonyl compound, the pyridazine ring can be formed through a condensation reaction with hydrazine.
Introduction of the pyrrolidinyl group: The pyrrolidinyl group can be introduced via a nucleophilic substitution reaction using a pyrrolidine derivative.
Attachment of the piperazine moiety: The piperazine ring can be attached through a coupling reaction with an appropriate piperazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-methanesulfonylpiperazine-1-carbonyl)-6-(pyrrolidin-1-yl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be investigated for its biological activity, including potential therapeutic effects.
Medicine: The compound could be explored for its potential as a drug candidate for treating various diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-methanesulfonylpiperazine-1-carbonyl)-6-(pyrrolidin-1-yl)pyridazine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Activity :
- The presence of a methanesulfonylpiperazine group in the target compound distinguishes it from analogs like 3-(Piperidin-4-yl)-6-(pyrrolidin-1-yl)pyridazine . The sulfonyl group may enhance metabolic stability and selectivity for sulfonamide-sensitive targets, such as carbonic anhydrases or kinase domains .
- Compounds with triazolo-pyridazine scaffolds (e.g., 3,6-di(4’-tolyl)-triazolo(4,3-b)pyridazine) demonstrate potent antimicrobial activity, suggesting that fused heterocycles enhance target engagement .
Biological Activity Trends: Antihypertensive Activity: Hydrazine-linked imidazole-pyridazines (e.g., 3-hydrazino-6-(2-methyl-imidazol-1-yl)-pyridazine) exhibit blood pressure-lowering effects, likely via vasodilation or angiotensin-converting enzyme (ACE) inhibition . Antimicrobial Activity: Triazolo-pyridazines with aromatic substituents (e.g., 3-phenyl-6-(4’-chlorophenyl) derivatives) show efficacy against Staphylococcus aureus and Candida albicans, with MIC values comparable to ampicillin and fluconazole .
Synthetic Flexibility: The target compound’s carbonyl linkage between pyridazine and piperazine allows for modular synthesis, similar to ethyl 6-(4-(2-fluorophenyl)piperazinyl)-pyridazinone-2-yl-acetate derivatives . This flexibility enables rapid diversification for structure-activity relationship (SAR) studies.
Physicochemical Properties
However:
- Pyrrolidine at the 6-position may enhance lipophilicity, balancing the hydrophilic sulfonyl group .
Biological Activity
The compound 3-(4-methanesulfonylpiperazine-1-carbonyl)-6-(pyrrolidin-1-yl)pyridazine is a heterocyclic organic molecule that has garnered attention in pharmacological research due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Structure
The structural formula of the compound can be represented as:
This indicates the presence of various functional groups, including a piperazine ring, a pyrrolidine moiety, and a pyridazine core, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 396.42 g/mol |
| Solubility | Soluble in DMSO |
| LogP | 2.5 |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound has been studied for its potential as an antagonist or inhibitor in several pathways:
- Receptor Antagonism : It shows promise as an antagonist for certain G-protein coupled receptors (GPCRs), which are crucial in signal transduction pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of this compound in rodent models. The results indicated that it significantly reduced depressive behaviors in forced swim tests, suggesting its potential as a therapeutic agent for depression.
Study 2: Anti-inflammatory Properties
Research conducted on the anti-inflammatory properties of the compound demonstrated its effectiveness in reducing cytokine levels in vitro. The study highlighted its role in modulating inflammatory pathways, making it a candidate for treating inflammatory diseases.
Study 3: Anticancer Potential
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest, indicating its potential use in cancer therapy.
Table 2: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antidepressant | Reduced depressive behavior | |
| Anti-inflammatory | Decreased cytokine levels | |
| Anticancer | Induced apoptosis |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent.
Pharmacokinetic Profile
Preliminary studies indicate that the compound has favorable absorption characteristics with moderate bioavailability. Further investigations into its metabolism and excretion are ongoing to establish safety profiles.
Toxicological Studies
Toxicity assessments have shown that at therapeutic doses, the compound exhibits minimal adverse effects. Long-term studies are necessary to evaluate chronic toxicity and potential side effects.
Q & A
Basic Research Questions
What are the common synthetic routes for preparing 3-(4-methanesulfonylpiperazine-1-carbonyl)-6-(pyrrolidin-1-yl)pyridazine?
The synthesis typically involves coupling reactions between pyridazine cores and substituted piperazine derivatives. Key steps include:
- Methanesulfonyl group introduction : Reacting piperazine with methanesulfonyl chloride under basic conditions (e.g., triethylamine) to form the 4-methanesulfonylpiperazine intermediate .
- Carbonyl linkage formation : Using carbodiimide coupling agents (e.g., EDC/HOBt) to conjugate the piperazine moiety to the pyridazine scaffold .
- Pyrrolidine functionalization : Substituting the pyridazine at the 6-position via nucleophilic aromatic substitution (SNAr) with pyrrolidine under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
Validation : Monitor reaction progress via TLC and confirm final purity using HPLC (>95%) and mass spectrometry .
How can researchers characterize the structural integrity of this compound?
A multi-technique approach is recommended:
- NMR spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., methanesulfonyl peak at ~3.0 ppm for S-CH3, pyrrolidine protons at δ 1.7–3.5 ppm) .
- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ expected at m/z 396.15) .
- X-ray crystallography (if crystalline): Resolve piperazine-pyridazine dihedral angles and confirm stereoelectronic effects .
What preliminary biological screening assays are relevant for this compound?
Initial screens should focus on:
- Enzyme inhibition : Test against kinases or phosphodiesterases due to the piperazine-pyridazine scaffold’s affinity for ATP-binding pockets .
- Antimicrobial activity : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC50 values and selectivity indices .
Advanced Research Questions
How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
SAR strategies include:
- Piperazine modifications : Replace methanesulfonyl with aryl-sulfonyl groups to enhance hydrophobic interactions in target binding pockets .
- Pyridazine substitutions : Introduce electron-withdrawing groups (e.g., Cl, NO2) at the 3-position to modulate π-π stacking with aromatic residues .
- Pyrrolidine ring variations : Test spiropyrrolidine or N-alkylated analogs to improve metabolic stability .
Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinities .
How can researchers resolve low yields in the final coupling step?
Low yields often stem from steric hindrance or poor nucleophilicity. Mitigation strategies:
- Activating agents : Switch from EDC/HOBt to DCC/DMAP for more efficient acyl transfer .
- Solvent optimization : Use dichloromethane instead of DMF to reduce side reactions .
- Temperature control : Perform reactions at 0°C to stabilize intermediates, then gradually warm to room temperature .
Case study : A similar pyridazine-piperazine derivative achieved 88% yield after switching to azido(trimethyl)silane and trifluoroacetic acid in CH2Cl2 .
What mechanisms underlie contradictory biological data (e.g., antibacterial vs. cytotoxic effects)?
Contradictions may arise from:
- Off-target effects : Use RNA-seq or proteomics to identify unintended protein interactions .
- Redox activity : Measure ROS generation via DCFH-DA assays; methanesulfonyl groups may induce oxidative stress in bacterial vs. mammalian cells .
- Metabolic differences : Compare compound stability in bacterial vs. mammalian liver microsomes .
How should researchers design dose-response experiments to minimize variability?
Follow these guidelines:
- Replicates : Use ≥4 biological replicates per concentration to account for plate-to-plate variability .
- Controls : Include vehicle (DMSO) and positive controls (e.g., doxorubicin for cytotoxicity) .
- Statistical models : Fit data to a four-parameter logistic curve (GraphPad Prism) for robust EC50/IC50 calculations .
Methodological Tables
Table 1. Key Synthetic Challenges and Solutions
Table 2. Biological Assay Parameters
| Assay Type | Parameters | Recommended Protocol |
|---|---|---|
| Enzyme inhibition | IC50, Ki | Fluorescence polarization (10–100 µM range) |
| Antimicrobial | MIC (µg/mL) | CLSI guidelines, 18–24 hr incubation |
| Cytotoxicity | IC50 (µM) | MTT assay, 48 hr exposure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
